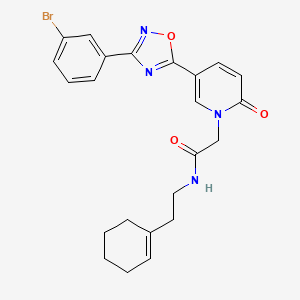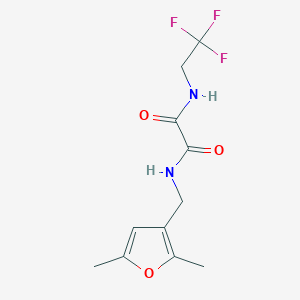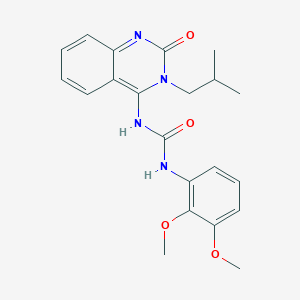
(E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Quinazolinone Derivatives : Quinazolinone compounds, which include (E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, are synthesized through various chemical reactions. These compounds are known for a wide variety of biological activities and are investigated as potent antagonists of platelet-activating factor and alpha-1-adrenergic receptor antagonists (Ivanov, 2006).
Multicomponent Synthesis : This chemical has been synthesized in multi-component interactions, demonstrating the versatility and chemical reactivity of the compound. Such processes are significant in the creation of new chemical entities (Tonkikh, Strakovs, & Petrova, 2004).
Synthesis of Pyrido Quinazolones : The compound is also involved in the synthesis of pyrido quinazolones, indicating its role in creating diverse chemical structures with potential pharmacological activities (Singh & Pandey, 2006).
Biological Interactions and Activities
DNA Binding : Some derivatives of quinazolines, which may include the mentioned compound, have been studied for their interaction with DNA. This research is crucial in understanding how these compounds can be used in therapeutic settings, particularly in targeting genetic components of diseases (Garofalo et al., 2010).
Antibacterial and Antifungal Activity : Derivatives of this compound have been screened for antibacterial and antifungal activities, indicating their potential use in treating infections and as a basis for developing new antimicrobial agents (Singh & Pandey, 2006).
Antioxidant and Anticholinesterase Activities : Certain derivatives, including similar quinazoline structures, have shown inhibitory activity against cholinesterases and possess antioxidant properties. This is significant in the context of neurodegenerative diseases and oxidative stress-related conditions (Kurt et al., 2015).
Anion Complexation : Macrocyclic bis(ureas) based on diphenylurea, which is structurally related to the query compound, have been synthesized and studied for their ability to form complexes with anions. This research highlights the potential application in creating novel materials for chemical sensing and separation processes (Kretschmer, Dittmann, & Beck, 2014).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-13(2)12-25-19(14-8-5-6-9-15(14)23-21(25)27)24-20(26)22-16-10-7-11-17(28-3)18(16)29-4/h5-11,13H,12H2,1-4H3,(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBRAQJVLNLSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2417361.png)

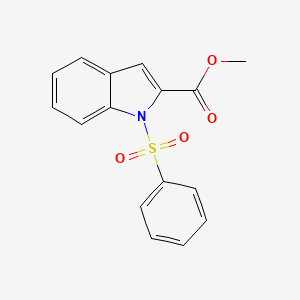
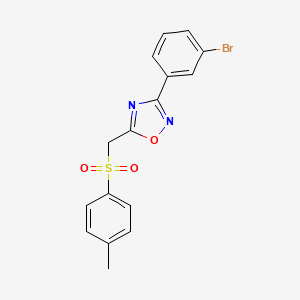
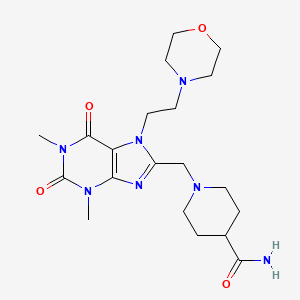
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2417370.png)



![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)

![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)
